molecular formula C72H133NO22 B1676709 Monazomycin CAS No. 11006-31-8

Monazomycin

Cat. No. B1676709
CAS RN: 11006-31-8
M. Wt: 1364.8 g/mol
InChI Key: BTUZNIQVZBANAX-FYSXOHQESA-N
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Description

Monazomycin is a macrocyclic polyol lactone first isolated from Streptoverticillium . It is active against Gram-positive bacteria . In solution, monazomycin exists as hydrophilic clusters that, when adsorbed onto a lipid bilayer, can induce voltage-dependent conductance .


Synthesis Analysis

Monazomycin is a positively charged and polyenelike antibiotic produced by Streptomyces . It can induce a voltage-dependent conductance in lipid bilayer membranes. Monazomycin is selective for monovalent cations and can alter the membrane conductance when applied to one or both sides of the membrane .


Molecular Structure Analysis

The molecular formula of Monazomycin is C72H133NO22 . Its molecular weight is 1364.8 g/mol . The structure of Monazomycin was found to be related to that of Monazomycin A based on the analyses of NMR spectra .


Chemical Reactions Analysis

Fluctuation and relaxation analyses were performed on Monazomycin-induced conductance of lipid bilayer membranes . The fluctuation analysis showed principally a rapid voltage-dependent process which is related to the multistate character of the conducting channel .


Physical And Chemical Properties Analysis

Monazomycin has a molecular weight of 1364.8 g/mol . It has a Hydrogen Bond Donor Count of 19 and a Hydrogen Bond Acceptor Count of 23 .

Scientific Research Applications

1. Interaction Detector in Planar Bilayer Lipid Membranes

Monazomycin, when operated in a current-clamp mode, serves as a sensitive monitor for interactions of charged substances with planar bilayer lipid membranes. This application is illustrated through the interactions of phosphatidylserine vesicles, poly-L-lysine, cytochrome c, and MgSO4 with lipid bilayers (Cohen & Moronne, 1978).

2. Induction of Voltage-Dependent Conductance in Lipid Bilayer Membranes

Monazomycin induces voltage-dependent conductance changes in lipid bilayer membranes, which have been attributed to the formation of channels across the membrane. The behavior of individual conductance events and the characteristics of these channels have been analyzed in detail (Andersen & Muller, 1982).

3. Measurement of Electroneutral Fluxes of Divalent Cations

Monazomycin is used as a conductance probe to monitor changes in the surface potentials of charged planar phospholipid bilayers, enabling quantitative determinations of electroneutral Ca2+ and Mg2+ fluxes mediated by ionophores (Moronne & Cohen, 1982).

4. Study of Voltage-Dependent Conductance in Relation to Membrane Composition

Research has been conducted on how monazomycin, when present in micromolar amounts, affects the conductance of phospholipid bilayer membranes. This work has provided insights into the interaction of monazomycin with membranes and the resulting voltage-dependent conductance effects (Muller & Finkelstein, 1972).

5. Investigation of Kinetics and Mechanism of Channel Formation

Studies have been conducted to understand the kinetics and mechanisms behind the formation of channels in lipid bilayer membranes by monazomycin. These studies provide insights into the processes of channel formation and their properties (Becucci & Guidelli, 2007).

6. Analyzing Voltage-Dependent Conductance in Model Systems

Monazomycin-treated bilayer membranes have been used to mimic the behavior of "potassium conductance" in biological systems like squid giant axons. These studies help understand the time course of conductance in response to potential changes (Mauro, Nanavati & Heyer, 1972).

Safety And Hazards

When handling Monazomycin, avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Monazomycin is a potentially important antibiotic. Given the global increase in antibiotic resistance, there is renewed interest in the development of Monazomycin analogs . Monazomycin was found to be wonderful tools in biochemical research at the cellular or membrane level .

properties

IUPAC Name

(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H133NO22/c1-39-22-19-20-25-55(79)46(8)54(78)24-17-15-18-26-62(84)95-71(42(4)23-16-13-14-21-31-73)50(12)59(83)37-53(77)36-58(82)48(10)66(88)47(9)56(80)34-51(75)29-27-40(2)63(85)41(3)28-30-52(76)35-57(81)49(11)67(89)60(33-45(7)65(87)44(6)32-43(5)64(39)86)93-72-70(92)69(91)68(90)61(38-74)94-72/h19,22,28,30,32-33,39-42,44,46-61,63-72,74-83,85-92H,13-18,20-21,23-27,29,31,34-38,73H2,1-12H3/b22-19+,30-28-,43-32+,45-33+/t39?,40?,41?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61-,63?,64?,65?,66?,67?,68-,69+,70+,71?,72+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUZNIQVZBANAX-XGVCMRGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CCC=CC(C(C(=CC(C(C(=CC(C(C(C(CC(C=CC(C1O)C)O)O)C)O)OC2C(C(C(C(O2)CO)O)O)O)C)O)C)C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CC/C=C/C(C(/C(=C/C(C(/C(=C/C(C(C(C(CC(/C=C\C(C1O)C)O)O)C)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)C)/C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H133NO22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monazomycin

CAS RN

11006-31-8
Record name Monazomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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